3-Acetyldeoxynivalenol

Catalog No.
S581257
CAS No.
50722-38-8
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyldeoxynivalenol

CAS Number

50722-38-8

Product Name

3-Acetyldeoxynivalenol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3

InChI Key

ADFIQZBYNGPCGY-UHFFFAOYSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Synonyms

3-acetyldeoxynivalenol, acetylDON

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO

Mycotoxin Research:

3-Acetyldeoxynivalenol (3-ADON) is primarily studied as a mycotoxin. Mycotoxins are toxic secondary metabolites produced by various fungi, and 3-ADON is a derivative of deoxynivalenol (DON), a common mycotoxin found in grains like wheat, barley, and maize.

Researchers use 3-ADON to investigate its toxicological effects on various organisms, including plants, animals, and humans. Studies have shown that 3-ADON, similar to DON, can disrupt protein synthesis, inhibit cell growth, and cause various health problems in exposed individuals Source: [Sigma-Aldrich product page on 3-Acetyldeoxynivalenol: ].

Fungal Interactions:

3-ADON has also been used in research to study fungal interactions. A study compared the ability of two different fungi to improve wheat growth, decrease root colonization by the pathogenic fungus Fusarium graminearum, and withstand mycotoxin production. The results indicated that one of the fungi effectively reduced DON and 3-ADON levels in wheat grains Source: [Study on the effect of different fungal strains on wheat growth and mycotoxin production: ].

3-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium graminearum. It is a derivative of deoxynivalenol, distinguished by the presence of an acetyl group at the C-3 position. The chemical formula for 3-acetyldeoxynivalenol is C17H22O7C_{17}H_{22}O_{7}, and it has a molecular weight of approximately 342.36 g/mol. This compound is commonly found in contaminated cereals and cereal products, posing significant health risks to humans and animals upon consumption due to its toxic properties.

3-AcDON exhibits various toxic effects, including protein synthesis inhibition, immune system modulation, and cell death []. It is believed to interfere with ribosome function, preventing protein synthesis in cells []. Additionally, 3-AcDON can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage [].

, primarily involving hydrolysis and deacetylation. In aqueous environments, it can be hydrolyzed to form deoxynivalenol and acetic acid. The rate of this reaction can be influenced by factors such as pH and temperature. Additionally, studies have shown that 3-acetyldeoxynivalenol can be metabolized by certain microorganisms, leading to the formation of other derivatives or degradation products .

3-Acetyldeoxynivalenol exhibits significant biological activity, particularly as a potent inhibitor of protein synthesis. It binds to the ribosomal subunit, disrupting the translation process in eukaryotic cells. This mechanism contributes to its toxicity, which can lead to symptoms such as vomiting, diarrhea, and immune system suppression in animals and humans. Research indicates that 3-acetyldeoxynivalenol may also have immunomodulatory effects, influencing cytokine production and immune responses .

The biosynthesis of 3-acetyldeoxynivalenol involves multiple enzymatic steps starting from mevalonate. Key enzymes involved include polyketide synthases and cytochrome P450 monooxygenases, which facilitate the incorporation of the acetyl group and other modifications necessary for the formation of this mycotoxin . Laboratory synthesis has also been explored using chemical methods that mimic natural biosynthetic pathways, allowing for the production of this compound for research purposes.

While 3-acetyldeoxynivalenol is primarily known for its toxic effects, it is also used in research settings to study mycotoxin metabolism and toxicity mechanisms. Its presence in food products necessitates monitoring and regulatory measures to ensure food safety. Additionally, understanding its biochemical properties can aid in developing strategies for detoxification or degradation in contaminated agricultural products .

Interaction studies involving 3-acetyldeoxynivalenol have focused on its metabolic pathways in various organisms. Research has shown that different animal species exhibit varying degrees of susceptibility to its toxic effects. For instance, studies on broiler chickens and pigs have highlighted differences in oral bioavailability and metabolic conversion rates compared to other trichothecenes like deoxynivalenol . These studies are crucial for assessing the risk associated with exposure to this mycotoxin in livestock.

Several compounds are chemically related to 3-acetyldeoxynivalenol, primarily other acetylated derivatives of deoxynivalenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DeoxynivalenolC15H20O6C_{15}H_{20}O_{6}Parent compound; more potent than 3-acetyldeoxynivalenol
15-AcetyldeoxynivalenolC17H22O7C_{17}H_{22}O_{7}Acetyl group at C-15; similar toxicity profile
NivalenolC15H20O5C_{15}H_{20}O_{5}Lacks acetyl groups; different biological activity
T-2 ToxinC20H28O8C_{20}H_{28}O_{8}More complex structure; higher toxicity

Uniqueness: 3-Acetyldeoxynivalenol is unique due to its specific acetylation pattern at the C-3 position, which influences its biological activity and toxicity compared to both its parent compound and other derivatives.

Molecular Formula and Structural Characterization

3-Acetyldeoxynivalenol represents a trichothecene mycotoxin characterized by the molecular formula C₁₇H₂₂O₇ and a molecular weight of 338.356 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 50722-38-8 and European Community number 621-771-5 [1]. The monoisotopic mass has been precisely determined as 338.136553 Da [3].

The systematic International Union of Pure and Applied Chemistry name for this compound is [(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-10-yl] acetate [1] [23]. The structural representation through Simplified Molecular Input Line Entry System notation provides both canonical and isomeric forms, with the isomeric notation being CC1=C[C@@H]2C@([C@]3(CC@HOC(=O)C)C)CO [1] [29].

The International Chemical Identifier key ADFIQZBYNGPCGY-HTJQZXIKSA-N serves as a unique molecular identifier for computational and database applications [1] [3]. 3-Acetyldeoxynivalenol is structurally classified as a deoxynivalenol derivative specifically acetylated at the C-3 position, distinguishing it from its parent compound deoxynivalenol [23] [4].

ParameterValue
Molecular FormulaC₁₇H₂₂O₇
CAS Registry Number50722-38-8
Molecular Weight338.356 g/mol
Monoisotopic Mass338.136553 Da
InChI KeyADFIQZBYNGPCGY-HTJQZXIKSA-N

Stereochemistry and Conformational Analysis

The stereochemical configuration of 3-acetyldeoxynivalenol follows the characteristic trichothecene backbone architecture with seven defined stereocenters [3] [25]. X-ray crystallographic analysis has established that the absolute configurations of the backbone carbons are essentially identical to those found in other trichothecene structures [25]. The A-ring adopts a half-chair conformation, while the B-ring assumes a chair conformation, and the C-ring maintains an envelope configuration [25].

The compound contains a spiro configuration linking the tricyclic system to an oxirane ring at position 12 [1] [25]. The stereochemical designation (1R,2R,3S,7R,9R,10R,12S) indicates the absolute configuration at each chiral center [1]. Nuclear Magnetic Resonance conformational studies have demonstrated that the most stable conformation occurs when the A-ring assumes this half-chair arrangement [7] [25].

Crystallographic investigations reveal that 3-acetyldeoxynivalenol forms tetrameric ring arrangements in the solid state, with four molecules organized along a 4-fold rotation axis [25]. The unit cell structure accommodates solvent molecules within channels formed by these tetrameric centers, accounting for different crystal forms observed when recrystallization occurs from various solvents [25].

The acetyl substituent at the C-3 position adopts a specific spatial orientation that influences both the molecular conformation and intermolecular interactions [25] [28]. Solution-state Nuclear Magnetic Resonance studies indicate that structural isomerism can occur under certain solvent conditions, particularly in dimethyl sulfoxide and acetone systems [7].

Spectroscopic Characteristics

Mass Spectrometry Profiles

Mass spectrometric analysis of 3-acetyldeoxynivalenol reveals characteristic fragmentation patterns essential for analytical identification [1] [4]. Liquid chromatography-mass spectrometry analysis shows the molecular ion peak [M+H]⁺ at m/z 339.1438 with maximum relative intensity [1]. The base peak appears at m/z 231.1016, representing a significant fragmentation pathway involving loss of the acetyl group and subsequent rearrangement [1].

Key fragment ions include m/z 279.1227, 321.1333, and 261.1121, which correspond to specific structural losses characteristic of trichothecene compounds [1]. The fragmentation pattern at m/z 321.1333 indicates dehydration from the molecular ion, while m/z 261.1121 suggests combined losses involving both the acetyl group and water molecules [1].

Ion mobility spectrometry collision cross section measurements provide additional structural information, with values of 179.55 Ų for [M+HCOO]⁻, 183.83 Ų for [M+Na]⁺, and 177.98 Ų for [M+Cl]⁻ [1]. These measurements utilize traveling wave methodology calibrated with polyalanine standards [1].

Ion Typem/zRelative Intensity
[M+H]⁺339.1438999
Base Peak231.1016999
Fragment Ion279.1227433
Fragment Ion321.1333184
Fragment Ion261.1121286

Nuclear Magnetic Resonance Data

Proton Nuclear Magnetic Resonance spectroscopy of 3-acetyldeoxynivalenol in deuterated chloroform reveals characteristic resonance patterns for the trichothecene backbone [7] [25]. The methyl resonances H-14 and H-16 are identified by their low chemical shift values and characteristic splitting patterns [25]. The H-16 methyl group demonstrates long-range coupling to H-10, while H-14 shows distinct coupling relationships [25].

The acetyl methyl group at the C-3 position exhibits a characteristic chemical shift that distinguishes it from other trichothecene acetyl derivatives [28]. The proton at H-3 shows altered coupling patterns compared to the parent deoxynivalenol due to the acetylation at this position [7] [25].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, have been employed to establish complete proton assignments [25]. Heteronuclear Single Quantum Correlation and Heteronuclear Multiple Bond Correlation experiments confirm carbon-proton connectivities throughout the molecular framework [25].

Carbon-13 Nuclear Magnetic Resonance analysis provides comprehensive structural characterization, with assignments confirmed through Distortionless Enhancement by Polarization Transfer experiments [25] [27]. The carbonyl carbon of the acetyl group appears in the characteristic range for ester functionalities [27]. Conformational analysis through Nuclear Magnetic Resonance demonstrates that 3-acetyldeoxynivalenol maintains structural integrity across different solvent systems [7].

Physical Properties and Stability Parameters

3-Acetyldeoxynivalenol appears as a white to off-white crystalline powder with a melting point range of 180-184°C [8] [29]. The compound demonstrates limited water solubility, being essentially insoluble in aqueous media, with good solubility in polar organic solvents including acetonitrile, methanol, and ethyl acetate at concentrations exceeding 10 mg/mL [29]. The partition coefficient between octanol and water yields a logarithmic value of 0.063, indicating moderate hydrophilic character [8].

Thermal stability studies reveal that 3-acetyldeoxynivalenol undergoes degradation during heat treatment processes [32]. First-order kinetics govern the thermal decomposition, with calculated rate constants providing predictive tools for stability assessment [32]. The compound shows decreased stability compared to the parent deoxynivalenol under baking conditions [32].

Chemical stability analysis demonstrates that 3-acetyldeoxynivalenol remains stable under normal storage conditions when maintained at temperatures between -10°C and -25°C [29]. The compound exhibits light sensitivity, requiring protection from direct illumination during storage and handling [29]. Long-term stability studies indicate that acetonitrile provides the most suitable solvent medium for extended storage compared to ethyl acetate or thin-film preparations [22].

pH-dependent transformation studies show that alkaline conditions promote deacetylation of the C-3 acetyl group, converting 3-acetyldeoxynivalenol to deoxynivalenol [33]. This transformation occurs during food processing operations, with conversion rates ranging from 47.2% to 76.9% depending on processing conditions [33].

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point180-184°C
Water SolubilityInsoluble
Log P (octanol/water)0.063
Storage Temperature-10 to -25°C
Chemical StabilityStable under normal conditions

Comparative Analysis with Other Trichothecene Derivatives

3-Acetyldeoxynivalenol belongs to the Type B trichothecene family, characterized by the presence of a ketone functionality at position C-8 [10] [12]. Structural comparison with deoxynivalenol reveals the sole difference being acetylation at the C-3 position, while both compounds maintain hydroxyl groups at C-7 and C-15 [9] [10]. The molecular weight increase from 296.32 g/mol for deoxynivalenol to 338.356 g/mol for 3-acetyldeoxynivalenol reflects the addition of the acetyl group (C₂H₂O) [10].

15-Acetyldeoxynivalenol represents the positional isomer of 3-acetyldeoxynivalenol, sharing identical molecular formulas and weights but differing in acetylation location [9] [11]. These compounds demonstrate distinct biological activities and transport properties, with 15-acetyldeoxynivalenol showing enhanced permeability across intestinal cell barriers compared to 3-acetyldeoxynivalenol [9].

Comparative studies with nivalenol reveal that 3-acetyldeoxynivalenol lacks the C-4 hydroxyl group present in nivalenol [10] [12]. T-2 toxin, classified as a Type A trichothecene, contains multiple acetyl substitutions at positions C-4 and C-15, along with an isovaleryl group at C-8, representing a more highly substituted derivative [12].

Biosynthetic pathway analysis indicates that 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol arise from differential deacetylation of 3,15-diacetyldeoxynivalenol by distinct trichothecene 8-O-methyltransferase enzymes [13] [15]. Geographic distribution studies show that 3-acetyldeoxynivalenol production predominates in certain Fusarium graminearum strains originating outside North America [15].

CompoundMolecular FormulaMolecular WeightC-3 SubstitutionC-15 SubstitutionType
3-AcetyldeoxynivalenolC₁₇H₂₂O₇338.356AcetylHydroxylType B
DeoxynivalenolC₁₅H₂₀O₆296.32HydroxylHydroxylType B
15-AcetyldeoxynivalenolC₁₇H₂₂O₇338.356HydroxylAcetylType B
NivalenolC₁₅H₂₀O₇312.32HydroxylHydroxylType B
T-2 ToxinC₂₄H₃₄O₉466.52HydroxylAcetylType A

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.13655304 g/mol

Monoisotopic Mass

338.13655304 g/mol

Heavy Atom Count

24

Melting Point

185.5 - 186 °C

UNII

838JJ2425Y

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

50722-38-8

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Dates

Modify: 2023-08-15
Huang et al. Aromatization of natural products by a specialized detoxification enzyme. Nature Chemical Biology, DOI: 10.1038/s41589-019-0446-8, published online 13 January 2020

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